Regulatory Impurity Limit for Moxifloxacin isoMer (Impurity G) in BP 2025
The British Pharmacopoeia 2025 monograph for Moxifloxacin Hydrochloride specifies a maximum limit of 0.15% for impurity G, which corresponds to the (R,R)-enantiomer (Moxifloxacin isoMer). This limit is enforced using a chiral liquid chromatography method that employs copper(II)-sulfate and isoleucine as chiral additives to achieve baseline separation of the enantiomers [1].
| Evidence Dimension | Acceptable impurity level in drug substance |
|---|---|
| Target Compound Data | ≤ 0.15% (w/w) |
| Comparator Or Baseline | API content specification: 98.0% to 102.0% |
| Quantified Difference | Impurity G limited to ≤ 0.15% of the API |
| Conditions | British Pharmacopoeia 2025, Ph. Eur. 11.6, chiral LC method |
Why This Matters
This quantitative limit defines the maximum allowable level of the (R,R)-isomer in moxifloxacin drug substance, directly impacting batch release and regulatory compliance.
- [1] British Pharmacopoeia 2025. Moxifloxacin Hydrochloride monograph. Ph. Eur. 11.6 update. Impurity G limit: maximum 0.15 per cent. View Source
